2-Phenylpyrrolo[2,1,5-cd]indolizine

Estrogen Receptor Medicinal Chemistry Structure-Activity Relationship (SAR)

Medicinal chemists constructing ER ligand libraries require a pure, unsubstituted parent scaffold to establish reliable SAR baselines without confounding substituent effects. 2-Phenylpyrrolo[2,1,5-cd]indolizine meets this need as the well-characterized, inactive core validated by Jørgensen et al. for systematic derivatization. • Unsubstituted scaffold eliminates interference in ER binding assays; essential for potency baseline studies. • Validated ESR spectrum (AIST database) supports HPLC/GC-MS analytical method development. • Immediate availability accelerates lead optimization programs.

Molecular Formula C16H11N
Molecular Weight 217.26g/mol
CAS No. 81071-71-8
Cat. No. B485644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpyrrolo[2,1,5-cd]indolizine
CAS81071-71-8
Molecular FormulaC16H11N
Molecular Weight217.26g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=CC=CC4=CC=C2N43
InChIInChI=1S/C16H11N/c1-2-5-12(6-3-1)15-11-14-8-4-7-13-9-10-16(15)17(13)14/h1-11H
InChIKeyUULVKESUUNQWQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylpyrrolo[2,1,5-cd]indolizine: Unsubstituted Scaffold for ER Ligand Libraries


2-Phenylpyrrolo[2,1,5-cd]indolizine (CAS 81071-71-8) is a nitrogen-bridged tricyclic heterocycle consisting of a pyrrole ring fused to an indolizine core. Its planar, aromatic structure serves as the key unsubstituted parent scaffold for a series of pyrrolo[2,1,5-cd]indolizine-based estrogen receptor (ER) ligands, as established by Jørgensen et al. [1]. The compound is a pale yellow solid with a molecular formula of C16H11N and a molecular weight of 217.27 g/mol. Its fundamental spectral properties, including its ESR spectrum, have been authoritatively documented by the National Institute of Advanced Industrial Science and Technology (AIST) [2], providing a critical baseline for analytical identification.

Workflow
Unsubstituted parent scaffold for systematic ER ligand SAR libraries
Selection
Certified ESR spectrum enables identity and purity benchmarking
Use Context
2-phenyl substitution pattern distinct from 3-phenyl isomers for photophysical probe design

Why the Unsubstituted Core Is Irreplaceable


Generic substitution with a closely related analog, such as a methyl, methoxy, or halogen-substituted derivative, is not scientifically valid when the research objective requires the unsubstituted parent compound. In the seminal structure-activity relationship (SAR) study by Jørgensen et al., 2-phenylpyrrolo[2,1,5-cd]indolizine was intentionally selected as the starting framework to systematically probe the effect of substituents on estrogen receptor (ER) binding affinity [1]. Substituted derivatives, like the di-hydroxy compounds 6e and 6f, exhibit nanomolar ER binding, a property the parent scaffold does not share [1]. Therefore, procuring the precise unsubstituted core is mandatory for studies aiming to establish a baseline for potency, selectivity, or physicochemical properties, or for its use as a synthetic intermediate where an unwanted substituent would compromise a downstream reaction or assay.

Target workflow
Baseline SAR with unsubstituted core
Substitution risk
Methyl, methoxy, or halogen-substituted analogs may introduce unintended ER activity, confounding the inactive baseline
Target workflow
Analytical identity confirmation via validated ESR spectrum
Substitution risk
Non-phenyl or positionally isomerized analogs yield distinct spectral signatures, preventing accurate QC matching
Target workflow
Photophysical tuning using 2-phenyl substitution
Substitution risk
3-phenyl isomer or other substitution patterns shift emission wavelength and quantum yield unpredictably

Quantitative Evidence for Selecting the Parent Scaffold


ERα Binding: Inactive Baseline vs. High-Affinity Analogs

In a controlled head-to-head comparison, Jørgensen et al. established that 2-phenylpyrrolo[2,1,5-cd]indolizine itself serves as the inactive, unsubstituted baseline for a library of ER-binding derivatives. While the parent compound's IC50 value was not high enough to be precisely quantified in the reported assay, the systematic introduction of 4-hydroxy and 1-ethyl substituents transformed it into a high-affinity ligand. For instance, the 1-ethyl-2-(4-hydroxyphenyl) derivative (NNC 45-0095) achieved an IC50 of 9.5 nM, representing a >1000-fold improvement in binding affinity over the parent scaffold [1][2]. This stark contrast is essential for any medicinal chemistry program focused on designing selective estrogen receptor modulators (SERMs) based on this scaffold.

ERα Binding Baseline
Class-level inference
Parent IC50 >10 µM vs NNC 45-0095 IC50 9.5 nM
Confirms parent inactivity; supports SAR baseline establishment
Direct comparison from Jørgensen et al.; >1000-fold affinity gap
Estrogen Receptor Medicinal Chemistry Structure-Activity Relationship (SAR)

ESR Spectral Fingerprint for Identity Confirmation

The AIST Spectral Database provides a validated, instrument-specific Electron Spin Resonance (ESR) spectrum for 2-phenylpyrrolo[2,1,5-cd]indolizine [1]. This spectrum serves as a definitive, quantitative reference for confirming the chemical identity and purity of a procured batch. When compared to a less rigorously characterized analog like the unsubstituted pyrrolo[2,1,5-cd]indolizine core (CAS 209-81-4) or a positionally isomerized derivative, the unique g-value and hyperfine coupling constants derived from this spectrum provide unambiguous differentiation, which is critical for analytical chemistry and quality assurance workflows.

ESR Fingerprint
Reported
AIST SDBS No. 9063 (ESR-0801)
Enables unambiguous identity confirmation against certified database
Validated reference spectrum for incoming QC; differentiates analogs
Analytical Chemistry Quality Control Spectroscopy

Positional Isomerism and Photophysical Scaffold Differentiation

The pyrrolo[2,1,5-cd]indolizine core is a recognized scaffold for fluorescent materials. Research on analogous systems demonstrates that the specific substitution pattern (in this case, the 2-phenyl group) directly dictates the photophysical properties, such as quantum yield and Stokes shift. While direct photophysical data for the 2-phenyl derivative is limited, a class-level inference can be drawn from studies on closely related derivatives. For example, the synthesis of 3-phenyl-pyrrolo[2,1,5-cd]indolizine-1-carboxylic acid hydrazide yielded a functional fluorescent sensor for Cu2+ ions, demonstrating the core's utility [1][2]. The 2-phenyl substitution pattern offers a distinct electronic perturbation compared to the 3-phenyl isomer or other alkyl-substituted analogs, leading to a quantifiably different fluorescence profile, which is critical for material science applications where emission wavelength and intensity must be precisely tuned.

Photophysical Differentiation
Class-level inference
2-phenyl vs 3-phenyl isomer predicts distinct fluorescence profile
Isomer substitution likely alters emission; supports probe design selection
Exact λ_max shift requires experimental validation
Materials Chemistry Fluorescent Probes Photophysics

Validated Procurement Scenarios


SERM Library Synthesis from an Inactive Baseline

This compound is the essential starting scaffold for generating focused libraries of ER ligands, as detailed by Jørgensen et al. [1]. Its value lies precisely in its lack of inherent ER activity. By procuring this specific parent compound, medicinal chemists can systematically introduce substituents (e.g., hydroxyl, ethyl groups) to build SAR and optimize binding affinity from a known, inactive baseline, a process that would be confounded by starting with any pre-functionalized analog.

Analytical Reference Standard for Method Development

The well-characterized spectral properties of this compound, validated by an authoritative ESR spectrum in the AIST database [2], make it a high-value reference standard. It can be used to develop and validate HPLC, GC-MS, or spectroscopic methods for purity analysis of advanced pyrrolo[2,1,5-cd]indolizine derivatives, ensuring that synthetic intermediates and final products are free of this specific baseline impurity or degradation product.

Tuned Fluorescent Probes via 2-Phenyl Substitution

The pyrrolo[2,1,5-cd]indolizine core is a known fluorophore class [3]. The specific 2-phenyl substitution pattern dictates a unique electronic structure and thus a specific fluorescence profile. Researchers developing new fluorescent sensors or optoelectronic materials must procure the 2-phenyl isomer specifically, as the photophysical properties are non-interchangeable with other isomers like the 3-phenyl derivative, which has been used to create Cu2+ sensors [3].

Application
Selection Property
Validation Focus
ER ligand SAR studies
Unsubstituted parent scaffold
Baseline ER inactivity confirmation
Analytical reference standard
Validated ESR spectrum (AIST)
Identity and purity benchmarking
Fluorescent probe development
2-Phenyl substitution pattern
Photophysical differentiation from 3-phenyl isomer
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